Carboxyphosphamide

Overview

Description

Carboxyphosphamide is an inactive metabolite of the cytotoxic antineoplastic drug cyclophosphamide. It is formed through the oxidation of aldophosphamide by the enzyme aldehyde dehydrogenase. This compound is known for its role in the metabolic pathway of cyclophosphamide inactivation .

Mechanism of Action

Target of Action

Carboxyphosphamide, a metabolite of Cyclophosphamide , primarily targets both aldehyde dehydrogenase and cytochrome P450 enzymes . These enzymes play a crucial role in the metabolism of various substances within the body, including drugs and toxins.

Mode of Action

This compound is formed through the enzymatic oxidation of aldophosphamide, a pivotal aldehyde intermediate . This process is catalyzed by hepatic class 1 aldehyde dehydrogenase (ALDH-1) . The activity of both aldehyde dehydrogenase and cytochrome P450 enzymes determines this compound production in vivo .

Biochemical Pathways

The biochemical pathway of this compound involves the conversion of Cyclophosphamide into 4-hydroxycyclophosphamide, which is then converted into aldophosphamide . Aldophosphamide is further oxidized to form this compound . This pathway is influenced by the activity of both aldehyde dehydrogenase and cytochrome P450 enzymes .

Pharmacokinetics

The pharmacokinetics of this compound is complex and involves several stages of metabolic activation and inactivation . The balance between metabolic activation and inactivation of cyclophosphamide can be influenced by factors such as autoinduction, dose escalation, drug-drug interactions, and individual differences . Knowledge of the pharmacokinetics of cyclophosphamide, and possibly monitoring the pharmacokinetics of cyclophosphamide in individuals, may be useful for improving its therapeutic index .

Result of Action

The result of this compound’s action is the detoxification of Cyclophosphamide . It is formed as a part of the body’s mechanism to neutralize the effects of Cyclophosphamide . .

Action Environment

The action of this compound, like many other drugs, can be influenced by various environmental factors. These factors can include the individual’s metabolic rate, the presence of other drugs, and the individual’s overall health status . .

Biochemical Analysis

Biochemical Properties

Carboxyphosphamide interacts with various enzymes and proteins in the body. It is formed from cyclophosphamide via oxidation of the intermediate metabolite aldophosphamide by aldehyde dehydrogenase . The activity of both aldehyde dehydrogenase and cytochrome P450 enzyme(s) determine this compound production in vivo .

Cellular Effects

This compound, being an inactive metabolite, does not directly influence cell function. Its parent compound, cyclophosphamide, has significant effects on various types of cells and cellular processes . Cyclophosphamide shows selectivity for T cells and can be used in high-dose therapy for the complete eradication of haematopoietic cells .

Molecular Mechanism

This compound is formed from cyclophosphamide via oxidation of the intermediate metabolite aldophosphamide by aldehyde dehydrogenase . The CP metabolites formed in sequence 4-hydroxycyclophosphamide (OHCP) are the main cause of toxicity, aldophosphamide (ALDO) is the pharmacologically active metabolite and HPA amplifies the cytotoxic apoptosis initiated by DNA alkylation by PAM .

Temporal Effects in Laboratory Settings

The recovery of this compound and its metabolites varied greatly among individuals in a study, suggesting that the balance between metabolic activation and inactivation of cyclophosphamide due to autoinduction, dose escalation, drug-drug interactions and individual differences have been reported .

Dosage Effects in Animal Models

While specific studies on the dosage effects of this compound in animal models are limited, research on its parent compound, cyclophosphamide, has shown that the anti-tumor activity against advanced solid P388 tumors that grow on CD2F1 mice is increased by orders of magnitude if DNA damage caused by a modified PAM is poorly repairable .

Metabolic Pathways

This compound is involved in the metabolic pathways of cyclophosphamide. It is formed from cyclophosphamide via oxidation of the intermediate metabolite aldophosphamide by aldehyde dehydrogenase .

Transport and Distribution

Information on the specific transport and distribution of this compound within cells and tissues is currently limited. Cyclophosphamide, from which this compound is derived, is distributed with a volume of distribution (Vd) of 30–50L, which approximates to the total body water .

Subcellular Localization

Given that it is a metabolite of cyclophosphamide, it is likely to be found in similar locations within the cell, including the cytoplasm where it is metabolized by enzymes such as aldehyde dehydrogenase .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carboxyphosphamide involves the metabolic conversion of cyclophosphamide. Cyclophosphamide is first metabolized to 4-hydroxycyclophosphamide, which then tautomerizes into aldophosphamide. Aldophosphamide is subsequently oxidized by aldehyde dehydrogenase to form this compound .

Industrial Production Methods

Industrial production of this compound is not typically performed directly. Instead, it is produced as a metabolite during the administration of cyclophosphamide in clinical settings. The focus is on the synthesis and administration of cyclophosphamide, which then undergoes metabolic conversion in the body to produce this compound .

Chemical Reactions Analysis

Types of Reactions

Carboxyphosphamide primarily undergoes oxidation reactions. It is formed through the oxidation of aldophosphamide by aldehyde dehydrogenase .

Common Reagents and Conditions

The key reagent involved in the formation of this compound is aldehyde dehydrogenase, an enzyme that catalyzes the oxidation of aldophosphamide .

Major Products Formed

The major product formed from the oxidation of aldophosphamide is this compound .

Scientific Research Applications

Carboxyphosphamide is primarily studied in the context of its role as a metabolite of cyclophosphamide. It is used in toxicological studies to understand the pharmacokinetics and pharmacodynamics of cyclophosphamide. Research has shown that this compound is involved in the detoxification process of cyclophosphamide, reducing its cytotoxic effects .

Comparison with Similar Compounds

Similar Compounds

Cyclophosphamide: The parent compound from which carboxyphosphamide is derived.

4-Hydroxycyclophosphamide: An intermediate metabolite in the metabolic pathway of cyclophosphamide.

Aldophosphamide: Another intermediate metabolite that is oxidized to form this compound.

Uniqueness

This compound is unique in that it is an inactive and non-toxic metabolite, playing a crucial role in the detoxification of cyclophosphamide. This distinguishes it from other metabolites like 4-hydroxycyclophosphamide and aldophosphamide, which are active and can exert cytotoxic effects .

Biological Activity

Carboxyphosphamide is a significant metabolite of cyclophosphamide, a widely used chemotherapeutic agent. Understanding its biological activity is crucial for optimizing cancer treatment regimens and minimizing adverse effects. This article explores the biological activity of this compound, focusing on its metabolic pathways, pharmacological effects, and clinical implications.

Metabolic Pathways

This compound is primarily formed through the metabolic conversion of cyclophosphamide via aldehyde dehydrogenase (ALDH) enzymes. The metabolic pathway can be summarized as follows:

- Cyclophosphamide Activation : Cyclophosphamide is activated in the liver by cytochrome P450 enzymes to produce 4-hydroxycyclophosphamide and aldophosphamide.

- Conversion to this compound : Aldophosphamide can be further metabolized by ALDH enzymes to form this compound, a less toxic metabolite compared to phosphoramide mustard, the active alkylating agent responsible for cytotoxic effects in cancer cells .

Pharmacological Effects

This compound plays a dual role in cancer therapy:

- Detoxification : It acts as a detoxification product of cyclophosphamide, reducing the potential for toxicity associated with its active metabolites .

- Impact on Efficacy : The production of this compound can also influence the therapeutic efficacy of cyclophosphamide. High levels of this compound may lead to reduced availability of phosphoramide mustard, thus potentially diminishing the drug's effectiveness against tumors .

Case Studies

- Hepatotoxicity : A notable case reported acute liver injury associated with cyclophosphamide treatment, where elevated levels of this compound were observed. The patient exhibited significant liver function test abnormalities that normalized after discontinuation of cyclophosphamide .

- Cardiomyopathy : Another case highlighted cyclophosphamide-induced cardiomyopathy, emphasizing the importance of monitoring metabolites like this compound during treatment to mitigate risks of cardiac toxicity .

Research Findings

- A study indicated that genetic polymorphisms affecting ALDH and cytochrome P450 enzymes could influence the levels of this compound produced in patients, leading to variability in treatment responses and side effects .

- Research has shown that inhibiting ALDH3A1 can enhance cellular sensitivity to cyclophosphamide by preventing the conversion to this compound, thus favoring the accumulation of phosphoramide mustard and increasing cytotoxicity against cancer cells .

Data Table: Key Findings on this compound Activity

Properties

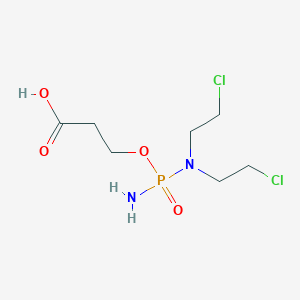

IUPAC Name |

3-[amino-[bis(2-chloroethyl)amino]phosphoryl]oxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15Cl2N2O4P/c8-2-4-11(5-3-9)16(10,14)15-6-1-7(12)13/h1-6H2,(H2,10,14)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLAKAJLYYGOZQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COP(=O)(N)N(CCCl)CCCl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15Cl2N2O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801030866 | |

| Record name | Carboxyphosphamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801030866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22788-18-7 | |

| Record name | Carboxyphosphamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22788-18-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carboxyphosphamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022788187 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carboxyphosphamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=145124 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Carboxyphosphamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801030866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CARBOXYPHOSPHAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DP4677AX41 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.